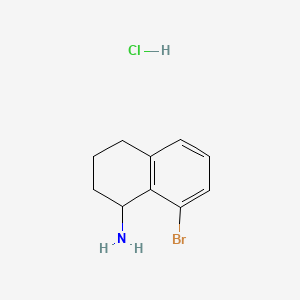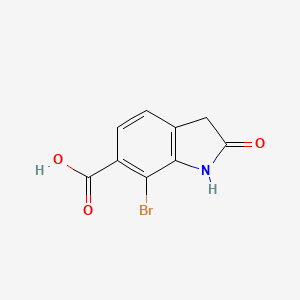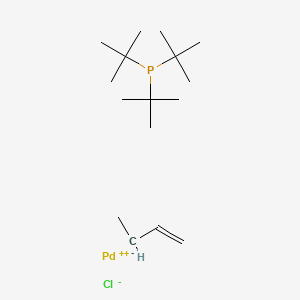
Benzonitrile, 6-amino-2-bromo-3-(trifluoromethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 6-amino-2-bromo-3-(trifluoromethoxy)- is a chemical compound with the molecular formula C8H4BrF3N2O It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and trifluoromethoxy groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 6-amino-2-bromo-3-(trifluoromethoxy)- typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the trifluoromethoxy group and finally the amino group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and efficiency in the production process. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 6-amino-2-bromo-3-(trifluoromethoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different products.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Benzonitrile, 6-amino-2-bromo-3-(trifluoromethoxy)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of benzonitrile, 6-amino-2-bromo-3-(trifluoromethoxy)- involves its interaction with molecular targets such as enzymes or receptors. The presence of the trifluoromethoxy group can enhance its binding affinity and specificity towards these targets. The amino and bromo groups may also play a role in modulating its activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-(trifluoromethoxy)benzonitrile: Lacks the amino group, which may affect its reactivity and applications.
3-(Trifluoromethyl)benzonitrile: Lacks both the amino and bromo groups, leading to different chemical properties and uses.
Uniqueness
Benzonitrile, 6-amino-2-bromo-3-(trifluoromethoxy)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the trifluoromethoxy group, in particular, enhances its stability and interaction with various molecular targets, making it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C8H4BrF3N2O |
|---|---|
Poids moléculaire |
281.03 g/mol |
Nom IUPAC |
6-amino-2-bromo-3-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C8H4BrF3N2O/c9-7-4(3-13)5(14)1-2-6(7)15-8(10,11)12/h1-2H,14H2 |
Clé InChI |
BFLLJXLAUSGXPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1N)C#N)Br)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Nitro-1H-benzo[d]imidazole-4-carboxylic acid](/img/no-structure.png)


![3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13650661.png)


![6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13650687.png)




![1-Chloro-4-iododibenzo[b,d]furan](/img/structure/B13650735.png)
